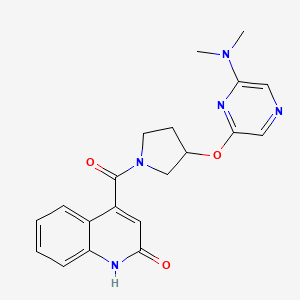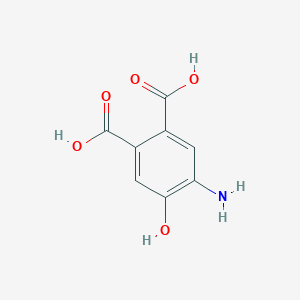![molecular formula C18H18FN3O3S2 B2517874 2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 869069-74-9](/img/structure/B2517874.png)
2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide" is a chemically synthesized molecule that likely belongs to the class of benzenesulfonamides. This class of compounds has been extensively studied for various biological activities, including enzyme inhibition and potential therapeutic applications. For instance, benzenesulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury . Additionally, derivatives of benzenesulfonamides have been synthesized to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain, demonstrating the versatility of this chemical scaffold in drug design .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage and the introduction of various substituents to the benzene ring to modulate the biological activity of the compounds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of COX-2 inhibitors involves the introduction of a fluorine atom to enhance selectivity, as seen in the development of JTE-522 . The specific synthesis route for the compound is not detailed in the provided papers, but it would likely follow similar synthetic strategies involving multiple steps to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents like fluorine atoms can significantly affect the binding affinity and selectivity of these molecules towards their biological targets. For instance, the introduction of a fluorine atom in COX-2 inhibitors has been shown to increase selectivity . The crystal structure analysis of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveals that intermolecular interactions, such as C—H⋯πaryl and C—H⋯O, can influence the overall architecture of these compounds, which may also affect their biological function .
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, which are essential for their biological function and the synthesis of more complex derivatives. For example, Schiff base formation involving benzenesulfonamides has been reported, which is a reaction between an amine and an aldehyde to form an imine linkage . These reactions can lead to changes in the molecular structure, which can be exploited to fine-tune the properties of the compounds for specific biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like methoxy, fluorine, or methyl groups can alter these properties, affecting the compound's bioavailability and pharmacokinetics. For instance, the presence of a methoxy group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes . The specific properties of the compound are not detailed in the provided papers, but they would be expected to follow trends observed in structurally related benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study highlighted the synthesis of zinc(II) phthalocyanine substituted with benzenesulfonamide units, demonstrating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. The compound showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Aminothiazole-Paeonol Derivatives : Research into novel aminothiazole-paeonol derivatives, including compounds related to benzenesulfonamides, showed significant anticancer potential against various cancer cell lines, including human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29). One derivative, in particular, exhibited potent inhibitory activity, highlighting the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Tsai et al., 2016).
Enzyme Inhibition
- Kynurenine 3-Hydroxylase Inhibitors : N-(4-phenylthiazol-2-yl)benzenesulfonamides were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. This study demonstrated the potential use of benzenesulfonamide derivatives as tools for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Material Science
- Cathode-Modifying Layers for Polymer Solar Cells : Novel alcohol-soluble conjugated polymers with pyridine incorporated at the side chains of fluorene scaffolds, developed as cathode interfacial layers for polymer solar cells, demonstrated improved power conversion efficiency. This research suggests the potential for benzenesulfonamide-related compounds in enhancing the performance of solar energy devices (Chen et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-12-16(26-18(22-12)13-4-3-8-20-11-13)7-9-21-27(23,24)17-6-5-14(25-2)10-15(17)19/h3-6,8,10-11,21H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKAVJGBSCFPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)
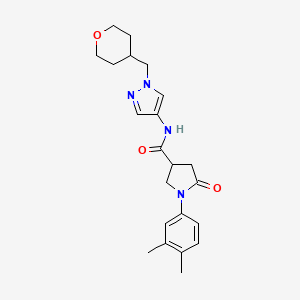
![N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2517795.png)
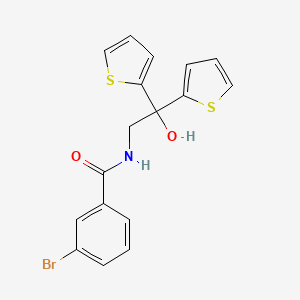
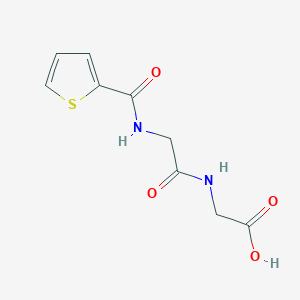
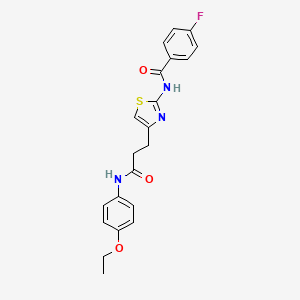
![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)
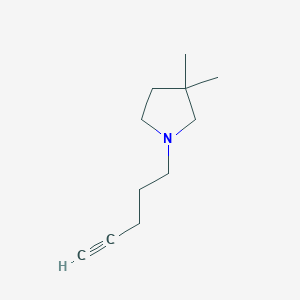
![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)
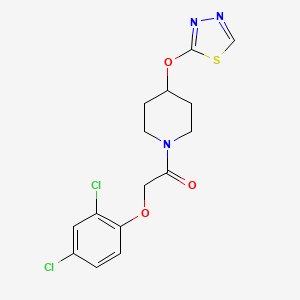
![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)
